molecular formula C22H27N3O3S B3609643 N-Benzyl-2-[(Morpholin-4-Ylacetyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide

N-Benzyl-2-[(Morpholin-4-Ylacetyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide

Cat. No.: B3609643
M. Wt: 413.5 g/mol
InChI Key: JZNVWORYNPPJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-[(Morpholin-4-Ylacetyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide is a complex organic compound with the molecular formula C22H27N3O3S. This compound is characterized by its unique structure, which includes a benzyl group, a morpholine ring, and a tetrahydrobenzothiophene core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-[(Morpholin-4-Ylacetyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Tetrahydrobenzothiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzothiophene ring.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.

    Benzylation: The benzyl group is introduced via a benzylation reaction, typically using benzyl chloride in the presence of a base.

    Acetylation: The final step involves the acetylation of the amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-[(Morpholin-4-Ylacetyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiophene ring and the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-Benzyl-2-[(Morpholin-4-Ylacetyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-Benzyl-2-[(Morpholin-4-Ylacetyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-[(Morpholin-4-Ylacetyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide: Similar compounds include other benzothiophene derivatives and morpholine-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-[(2-morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c26-19(15-25-10-12-28-13-11-25)24-22-20(17-8-4-5-9-18(17)29-22)21(27)23-14-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNVWORYNPPJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3CCOCC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzyl-2-[(Morpholin-4-Ylacetyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
Reactant of Route 2
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N-Benzyl-2-[(Morpholin-4-Ylacetyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
Reactant of Route 3
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N-Benzyl-2-[(Morpholin-4-Ylacetyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
Reactant of Route 4
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N-Benzyl-2-[(Morpholin-4-Ylacetyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
Reactant of Route 5
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N-Benzyl-2-[(Morpholin-4-Ylacetyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
Reactant of Route 6
Reactant of Route 6
N-Benzyl-2-[(Morpholin-4-Ylacetyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide

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